Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is a chemical compound with the CAS Number: 1523617-90-4 . It has a molecular weight of 213.28 .
Molecular Structure Analysis
The Inchi Code for Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3
. This code provides a specific description of the molecular structure of the compound.
Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in various industrial and commercial products to prevent oxidative reactions and prolong shelf life. These compounds have been detected in various environmental matrices and in humans, raising concerns about their potential health impacts. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, or carcinogenic effects, emphasizing the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Graphical Synthetic Routes and Industrial Production
The synthesis of vandetanib, a therapeutic agent, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. Analyzing different synthetic routes highlighted the importance of finding industrially viable methods that are efficient and yield products of commercial value (Mi, 2015).
Natural Neo Acids and Neo Alkanes
Over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives have been identified, showcasing diverse biological activities. These natural metabolites and some synthetic compounds containing tertiary butyl groups have shown promising applications as antioxidants, anticancer, antimicrobial, and antibacterial agents, with potential uses in cosmetics, agronomy, and pharmaceutical industries (Dembitsky, 2006).
Antioxidant Use in Meat Products
The trend towards using natural antioxidants, such as rosemary and oregano, over synthetic ones like butylated hydroxytoluene (BHT) in meat and poultry processing indicates a shift towards cleaner labels and potentially safer food products. These natural alternatives may offer similar oxidation prevention benefits without compromising product shelf life and quality (Oswell, Thippareddi, & Pegg, 2018).
Methyl Tert-Butyl Ether (MTBE) Decomposition
The decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive, has been explored using radio frequency (RF) plasma reactors. This method presents an alternative for decomposing and converting MTBE into less harmful substances, demonstrating the feasibility of applying non-traditional techniques for environmental remediation of contaminants (Hsieh, Tsai, Chang, & Tsao, 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPZGKLMWFRNLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159443 |
Source
|
Record name | 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
CAS RN |
1523617-90-4 |
Source
|
Record name | 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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